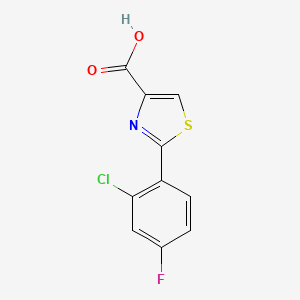
9,9-diphenyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“9,9-diphenyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine” is an organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “9,9-diphenyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the acridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of phenyl groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Attachment of the carbazole moiety: This step might involve coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or carbazole groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups onto the phenyl or carbazole rings.
Applications De Recherche Scientifique
Chemistry
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photochemistry: Acts as a photosensitizer in various photochemical reactions.
Biology and Medicine
Anticancer Agents: Acridine derivatives have shown potential as anticancer agents due to their ability to intercalate with DNA.
Antimicrobial Agents: Some derivatives exhibit antimicrobial properties.
Industry
Dyes and Pigments: Used in the production of dyes and pigments due to their vibrant colors and stability.
Material Science: Incorporated into polymers and other materials to enhance their electronic properties.
Mécanisme D'action
The mechanism of action of “9,9-diphenyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine” depends on its application:
In biological systems: It may intercalate with DNA, disrupting replication and transcription processes.
In organic electronics: It functions by facilitating charge transport and light emission through its conjugated system.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Carbazole Derivatives: Compounds like 9-ethylcarbazole, which are used in similar applications in organic electronics and photochemistry.
Uniqueness
“9,9-diphenyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine” is unique due to its specific structural combination of acridine and carbazole moieties, which may impart distinct electronic and photophysical properties compared to other acridine or carbazole derivatives.
Propriétés
Formule moléculaire |
C43H30N2 |
|---|---|
Poids moléculaire |
574.7 g/mol |
Nom IUPAC |
9,9-diphenyl-10-(9-phenylcarbazol-3-yl)acridine |
InChI |
InChI=1S/C43H30N2/c1-4-16-31(17-5-1)43(32-18-6-2-7-19-32)37-23-11-14-26-41(37)45(42-27-15-12-24-38(42)43)34-28-29-40-36(30-34)35-22-10-13-25-39(35)44(40)33-20-8-3-9-21-33/h1-30H |
Clé InChI |
UQOXZKUYTQTRAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8)C9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-[3-(2-furanyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-3-thiazolidinyl]-Benzenesulfonamide](/img/structure/B15330378.png)

![1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one](/img/structure/B15330391.png)
![2'-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1'-biphenyl]-2,6-diamine](/img/structure/B15330396.png)







![2-(3-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine](/img/structure/B15330466.png)

![(2-Methylbenzo[d]oxazol-7-yl)methanamine](/img/structure/B15330484.png)
